molecular formula C14H21NO4S2 B2782333 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide CAS No. 898405-59-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

Cat. No.: B2782333
CAS No.: 898405-59-9
M. Wt: 331.45
InChI Key: MJXLXXTTWUGVBJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a tetrahydrothiophene ring with an isobutyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide typically involves multiple steps, starting with the preparation of tetrahydrothiophene derivatives. The key steps include:

  • Oxidation of Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to introduce the dioxido group, resulting in 1,1-dioxidotetrahydrothiophen-3-yl.

  • Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

  • Amide Formation: The isobutyl group is attached to the sulfonamide group through an amide bond formation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into various biochemical processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide stands out due to its specific structural features, such as the isobutyl group and the dioxido group on the tetrahydrothiophene ring

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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-12(2)10-15(13-8-9-20(16,17)11-13)21(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXLXXTTWUGVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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